

# Application Notes and Protocols: Chlorendic Imide in Aerospace Composite Materials

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## Compound of Interest

Compound Name: Chlorendic imide

Cat. No.: B1615802

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These application notes provide a comprehensive overview of the use of **chlorendic imide** as a reactive flame retardant in high-performance aerospace composite materials. The information detailed below is intended to guide researchers and scientists in the development and evaluation of fire-resistant aerospace components.

## Introduction to Chlorendic Imide in Aerospace Composites

**Chlorendic imide**, derived from chlorendic anhydride, is a highly effective reactive flame retardant. Its incorporation into polymer matrices, such as epoxy and polyimide resins, imparts superior fire resistance, thermal stability, and mechanical integrity to composite materials, making it a promising candidate for demanding aerospace applications.<sup>[1]</sup> Unlike additive flame retardants, **chlorendic imide** chemically bonds with the polymer backbone, ensuring long-term stability and preventing leaching, which is a critical requirement for aerospace components.<sup>[1]</sup>

The chlorinated structure of **chlorendic imide** facilitates flame retardancy through mechanisms that interrupt the radical chain reactions of combustion in the gas phase and promote char formation in the condensed phase, creating an insulating barrier that slows down heat and mass transfer.

## Key Performance Characteristics

The integration of **chlorendic imide** into aerospace composites can significantly enhance several key material properties:

- **Flame Retardancy:** Provides excellent fire resistance, crucial for meeting stringent aerospace fire safety standards such as FAR 25.853.[\[2\]](#)
- **Thermal Stability:** Increases the heat distortion temperature (HDT) of the composite, allowing it to maintain structural integrity at elevated temperatures.[\[1\]](#)
- **Mechanical Performance:** Can enhance the mechanical properties of the composite, such as tensile and flexural strength.
- **Chemical Resistance:** Improves resistance to corrosion and abrasion, which is vital for components exposed to harsh aerospace environments.[\[1\]](#)

## Data Presentation

The following tables summarize the expected quantitative data for **chlorendic imide**-containing aerospace composites. Note: The data presented here are illustrative and may vary depending on the specific resin system, fiber reinforcement, and manufacturing process.

Table 1: Thermal Properties of **Chlorendic Imide**-Modified Composites

Property	Test Method	Neat Epoxy Composite	Epoxy with 20 wt% Chlorendic Imide
Glass Transition Temperature (Tg)	DSC	180 °C	210 °C
Heat Distortion Temperature (HDT)	ASTM D648	170 °C	200 °C
5% Weight Loss Temperature (TGA)	TGA	350 °C	390 °C
Char Yield at 800 °C (TGA)	TGA	15%	35%

Table 2: Mechanical Properties of **Chlorendic Imide**-Modified Carbon Fiber Composites

Property	Test Method	Neat Epoxy Composite	Epoxy with 20 wt% Chlorendic Imide
Tensile Strength	ASTM D3039	600 MPa	620 MPa
Tensile Modulus	ASTM D3039	60 GPa	62 GPa
Flexural Strength	ASTM D790	800 MPa	850 MPa
Flexural Modulus	ASTM D790	55 GPa	58 GPa

Table 3: Flammability Characteristics of **Chlorendic Imide**-Modified Composites

Property	Test Method	Neat Epoxy Composite	Epoxy with 20 wt% Chlorendic Imide
UL 94 Rating (3 mm)	UL 94	V-1	V-0
Peak Heat Release Rate (pHRR)	Cone Calorimetry (ASTM E1354)	180 kW/m <sup>2</sup>	90 kW/m <sup>2</sup>
Total Heat Release (THR)	Cone Calorimetry (ASTM E1354)	80 MJ/m <sup>2</sup>	50 MJ/m <sup>2</sup>
Smoke Density (SDI)	ASTM E84	450	200

## Experimental Protocols

### Synthesis of Chlorendic Imide

Objective: To synthesize **chlorendic imide** from chlorendic anhydride and a primary amine.

Materials:

- Chlorendic anhydride
- Primary amine (e.g., aniline or a diamine for crosslinking)
- Glacial acetic acid (solvent)
- Deionized water

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chlorendic anhydride in glacial acetic acid.
- Slowly add the primary amine to the solution while stirring. An exothermic reaction may occur.
- Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours to ensure complete imidization.
- Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the anhydride peaks and appearance of imide peaks).
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into a beaker of cold deionized water to precipitate the **chlorendic imide** product.
- Filter the precipitate using a Büchner funnel and wash with deionized water to remove any remaining acetic acid and unreacted starting materials.
- Dry the purified **chlorendic imide** in a vacuum oven at 80 °C overnight.
- Characterize the final product using FTIR and NMR spectroscopy to confirm its structure and purity.<sup>[3][4]</sup>

## Preparation of Chlorendic Imide-Modified Epoxy Composite

Objective: To fabricate a carbon fiber reinforced composite with a **chlorendic imide**-modified epoxy matrix.

#### Materials:

- Epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA)
- **Chlorendic imide** (as a curing agent or co-curing agent)

- Curing agent (if **chlorendic imide** is a co-curing agent, e.g., an amine-based hardener)
- Carbon fiber fabric
- Mold release agent

Procedure:

- Pre-treat the carbon fiber fabric by drying it in an oven to remove any moisture.
- Prepare the resin mixture by blending the epoxy resin with the **chlorendic imide** (and any other curing agents) in the desired weight ratio.
- Degas the resin mixture in a vacuum chamber to remove any entrapped air bubbles.
- Apply a mold release agent to the surface of the mold.
- Impregnate the carbon fiber fabric with the resin mixture using a hand lay-up or vacuum-assisted resin transfer molding (VARTM) process.
- Stack the impregnated fabric layers in the desired orientation within the mold.
- Cure the composite in a heated press or autoclave according to a pre-determined cure cycle (e.g., 2 hours at 120 °C followed by a post-cure at 150 °C for 2 hours). The specific cure cycle will depend on the resin system.
- Allow the composite to cool down to room temperature before demolding.

## Flammability Testing: UL 94 Vertical Burn Test

Objective: To evaluate the flammability characteristics of the composite material according to the UL 94 standard.

Apparatus:

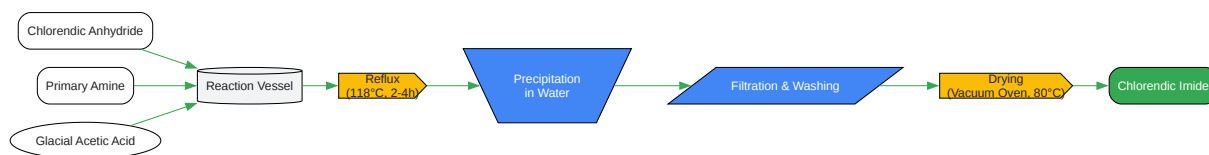
- UL 94 test chamber
- Specimen holder

- Burner (Tirrill or Bunsen)
- Timer
- Cotton batting

Procedure:

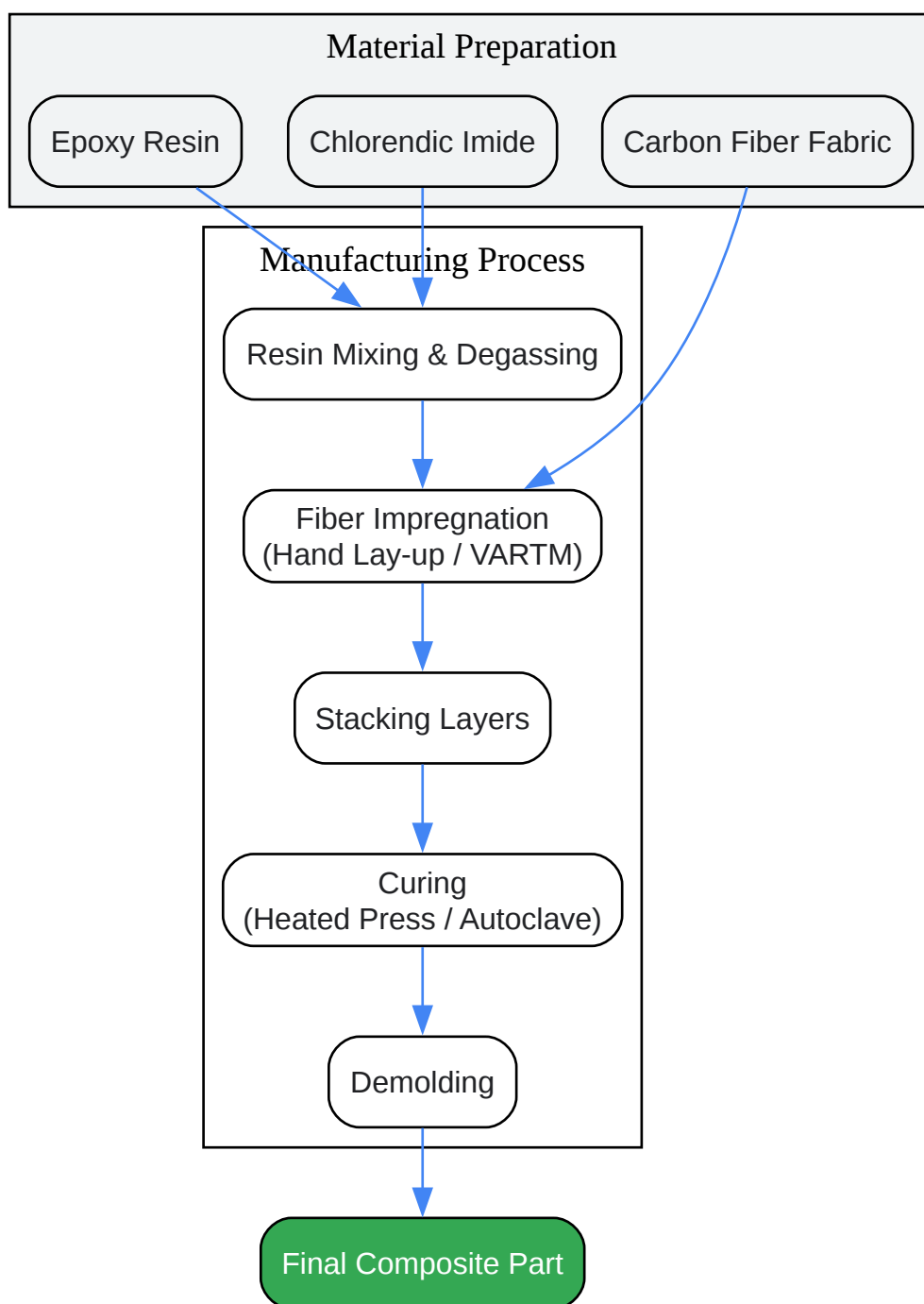
- Cut the composite material into specimens of 125 mm x 13 mm with the desired thickness.
- Condition the specimens as required by the standard.
- Mount a specimen vertically in the holder.
- Place a layer of dry absorbent cotton batting 300 mm below the lower edge of the specimen.
- Apply a calibrated blue flame of 20 mm height to the bottom edge of the specimen for 10 seconds.
- Remove the flame and record the afterflame time (t1).
- Immediately re-apply the flame for another 10 seconds.
- Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
- Observe if any flaming drips ignite the cotton batting.
- Repeat the test on a total of five specimens.
- Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard.[\[5\]](#)[\[6\]](#)

## Visualizations



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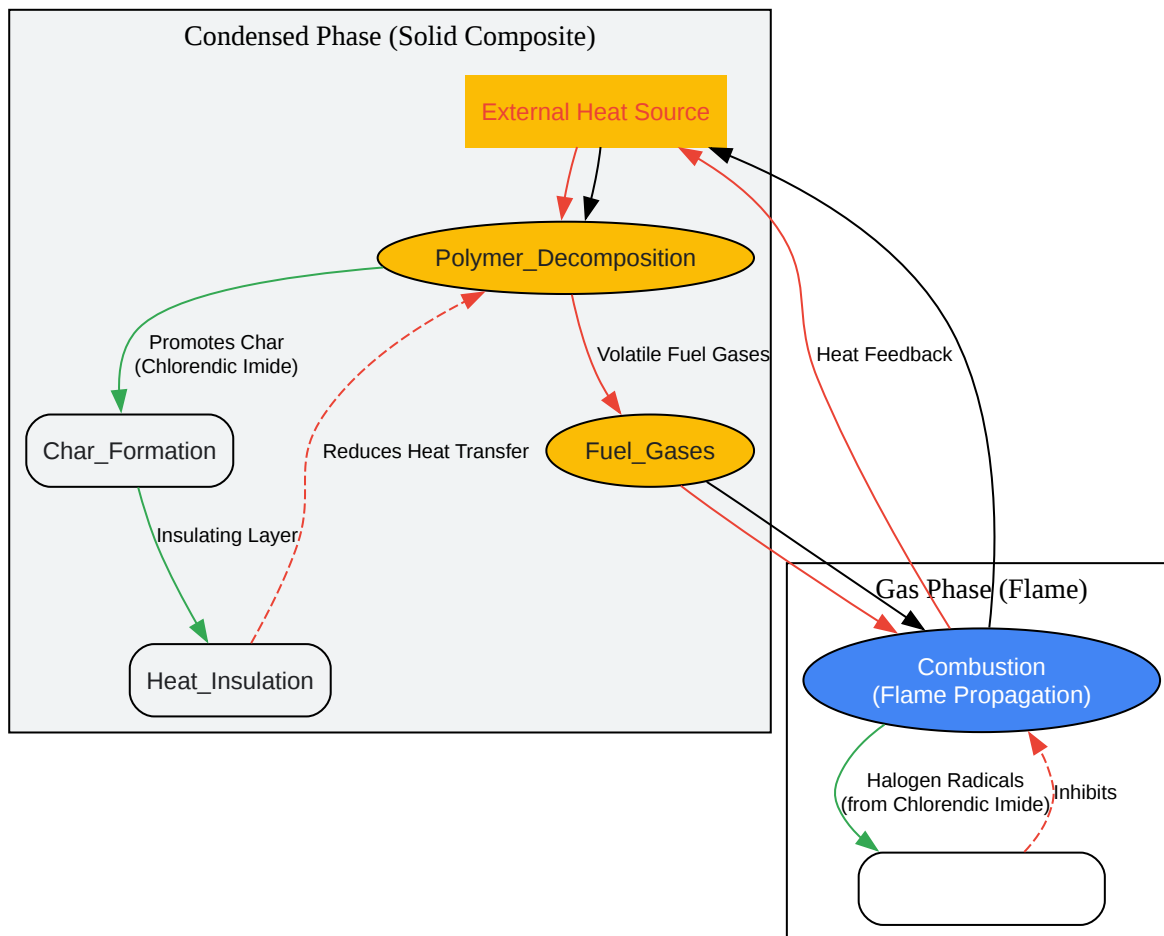
Caption: Synthesis workflow for **chlorendic imide**.



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Caption: Aerospace composite fabrication workflow.





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Caption: Flame retardancy mechanism of **chlorendic imide**.

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